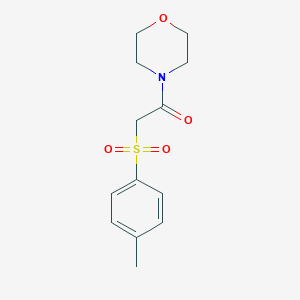![molecular formula C15H17NO3S B262908 Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of benzamide derivative that has a thienyl group attached to the ethyl chain. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The exact mechanism of action of benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- is not fully understood. However, it has been suggested that it may act as a dopamine receptor agonist, which could explain its potential use in the treatment of Parkinson's disease and schizophrenia. It has also been suggested that it may act as a sodium channel blocker, which could explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which could explain its potential therapeutic effects in Parkinson's disease and schizophrenia. It has also been found to reduce the activity of certain enzymes that are involved in the inflammatory response, which could explain its anti-inflammatory properties. Additionally, it has been found to inhibit the activity of certain ion channels, which could explain its anticonvulsant and analgesic properties.
Advantages and Limitations for Lab Experiments
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which makes it a readily available compound for researchers. Additionally, it has been found to have various potential applications in different fields, which makes it a versatile compound for research purposes. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research on benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-. One direction is to further investigate its potential use as a therapeutic agent for the treatment of Parkinson's disease and schizophrenia. Another direction is to explore its potential applications in the field of organic electronics, particularly as a semiconductor material. Additionally, further studies could be conducted to better understand its mechanism of action and to design experiments that specifically target its effects.
Synthesis Methods
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-thiopheneethanol with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield the target compound. Another method involves the reaction of 2-thiopheneethanamine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as sodium carbonate.
Scientific Research Applications
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease and schizophrenia. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C15H17NO3S/c1-18-12-8-11(9-13(10-12)19-2)15(17)16-6-5-14-4-3-7-20-14/h3-4,7-10H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
IRXOQPOEJDSCHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)
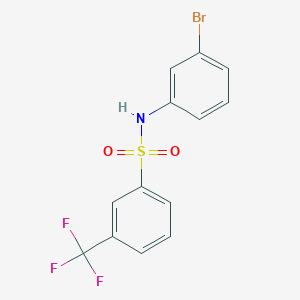

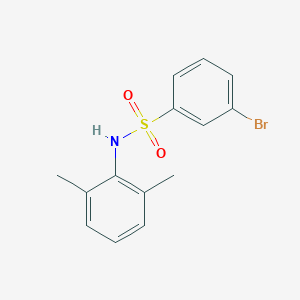


![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
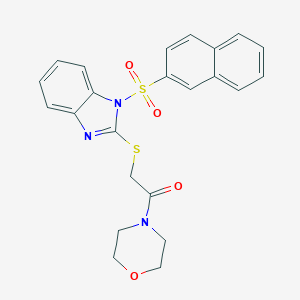
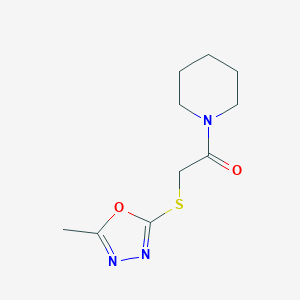
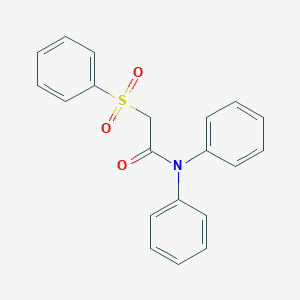
![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
